molecular formula C14H19Cl2N3O2 B13544585 Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B13544585
M. Wt: 332.2 g/mol
InChI Key: VICOYAUZTRIUDO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a dichloropyridinyl moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4,6-dichloropyridine with piperazine in the presence of a tert-butyl chloroformate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 3-(4,6-dichloropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-5-4-17-11(8-19)10-6-9(15)7-12(16)18-10/h6-7,11,17H,4-5,8H2,1-3H3

InChI Key

VICOYAUZTRIUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=NC(=CC(=C2)Cl)Cl

Origin of Product

United States

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